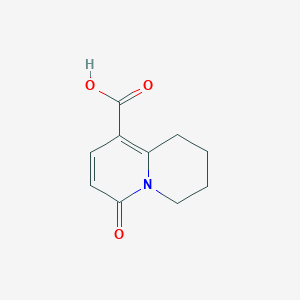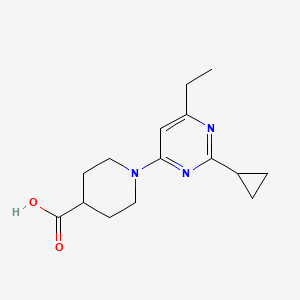
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps:
Introduction of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction.
Addition of the Aminoethyl Group: The aminoethyl group is added via a substitution reaction.
Protection with tert-Butyl Group: The tert-butyl group is introduced to protect the amine functionality during subsequent reactions[][1].
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions. The process may include:
- Use of inert gases like nitrogen or argon to prevent oxidation.
- Temperature control to ensure optimal reaction rates.
- Purification steps such as crystallization or distillation to obtain the final product[1][1].
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve bases like sodium hydroxide or acids like hydrochloric acid[][1].
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted piperidine derivatives[][1].
Applications De Recherche Scientifique
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Applied in the production of agrochemicals and other industrial chemicals[][1].
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- 4-(2-aminoethyl)piperazine-1-carboxylic acid tert-butyl ester [1][1]
Propriétés
Formule moléculaire |
C12H25ClN2O2 |
|---|---|
Poids moléculaire |
264.79 g/mol |
Nom IUPAC |
tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H |
Clé InChI |
VDXOVROHRYTYHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate](/img/structure/B11780335.png)
![N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11780347.png)


![7-Methylbenzo[d]isoxazol-3-amine](/img/structure/B11780352.png)

![1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)
![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11780377.png)


![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)
![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)

